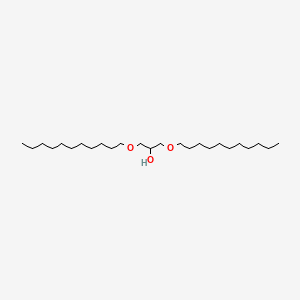
1,3-Bis(undecyloxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(undecyloxy)propan-2-OL is an organic compound with the molecular formula C25H52O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two long undecyloxy chains attached to a central propane-2-ol backbone. This structure imparts specific physical and chemical properties that make it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(undecyloxy)propan-2-OL typically involves the reaction of 1,3-dichloropropan-2-ol with undecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the undecanol displace the chlorine atoms on the 1,3-dichloropropan-2-ol, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(undecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major products are alkanes.
Substitution: The major products are halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(undecyloxy)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a surfactant or emulsifying agent in biological studies.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(undecyloxy)propan-2-OL is largely dependent on its ability to interact with biological membranes. The long undecyloxy chains allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of undecyloxy groups.
1,3-Bis(2-propynyloxy)propan-2-ol: Contains propynyloxy groups, which impart different chemical properties.
1,3-Bis(1-naphthalenyloxy)-2-propanol: Contains naphthalenyloxy groups, making it more aromatic.
Uniqueness
1,3-Bis(undecyloxy)propan-2-OL is unique due to its long undecyloxy chains, which provide it with distinct amphiphilic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
201995-24-6 |
|---|---|
Molekularformel |
C25H52O3 |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
1,3-di(undecoxy)propan-2-ol |
InChI |
InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-27-23-25(26)24-28-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
ZQCMZNFRIZWOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCC(COCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


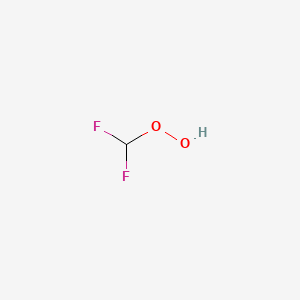
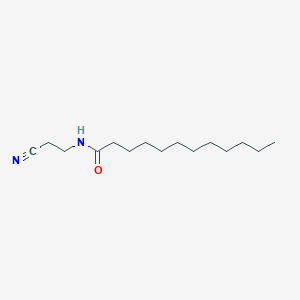
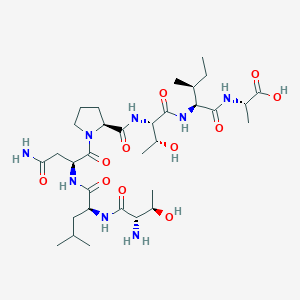

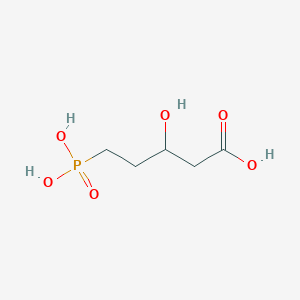
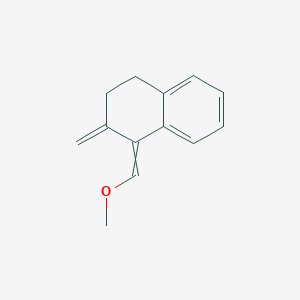
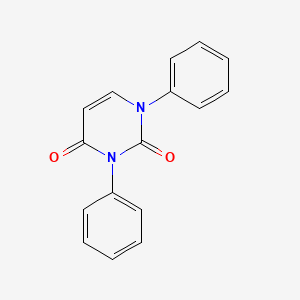
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
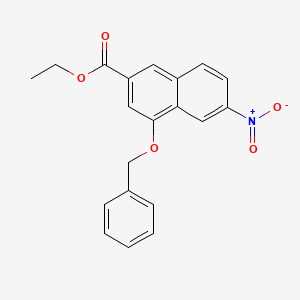

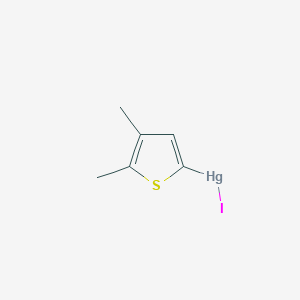

![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
